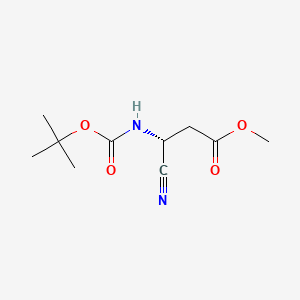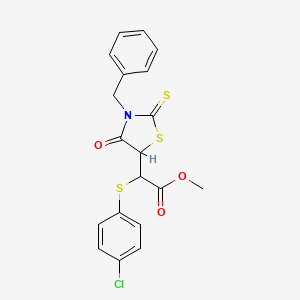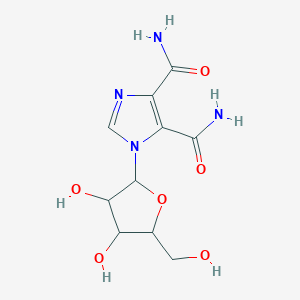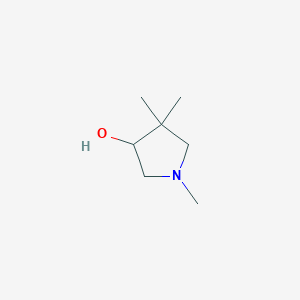![molecular formula C8H5ClN4S B14004778 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 16754-88-4](/img/structure/B14004778.png)
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a methylthio group at the 6-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- typically involves multi-step organic reactions. Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts and reagents are employed to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for synthesizing bioactive compounds.
Biological Research: It has been studied for its potential cytotoxic effects against various cancer cell lines, showing promising results in vitro.
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways that regulate cell growth and survival . The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-chloro-6-(methylthio)- apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the methylthio group at specific positions on the pyrimidine ring enhances its reactivity and potential as a therapeutic agent .
Propiedades
Número CAS |
16754-88-4 |
|---|---|
Fórmula molecular |
C8H5ClN4S |
Peso molecular |
224.67 g/mol |
Nombre IUPAC |
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-4(2-10)5-6(9)11-3-12-7(5)13-8/h3H,1H3,(H,11,12,13) |
Clave InChI |
RQXPGVIRZVIGFD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(N1)N=CN=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)

![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)





